molecular formula C11H14ClN3 B2587974 4-Cyano-4-(pyridin-4-yl)piperidinium chloride CAS No. 167262-93-3

4-Cyano-4-(pyridin-4-yl)piperidinium chloride

Cat. No. B2587974
CAS RN: 167262-93-3
M. Wt: 223.7
InChI Key: LVJAMQYOZNMMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4-(pyridin-4-yl)piperidinium chloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as CPP, is a quaternary ammonium salt that is commonly used as a membrane-permeable cationic probe for studying the physiological and biochemical effects of various molecules.

Scientific Research Applications

4-Cyano-4-(pyridin-4-yl)piperidinium chloride has a wide range of applications in scientific research, including as a probe for studying the transport of cationic molecules across cell membranes. It has also been used to study the effects of various drugs on the function of ion channels and transporters, and to investigate the role of these molecules in disease states.

Mechanism of Action

4-Cyano-4-(pyridin-4-yl)piperidinium chloride is able to cross cell membranes due to its cationic charge, and once inside the cell it can interact with various ion channels and transporters. Its mechanism of action is not fully understood, but it is thought to interact with the negatively charged phospholipid head groups in the cell membrane, leading to changes in membrane potential and ion transport.
Biochemical and Physiological Effects:
4-Cyano-4-(pyridin-4-yl)piperidinium chloride has been shown to have a number of biochemical and physiological effects, including the inhibition of various ion channels and transporters. It has also been shown to affect the activity of various enzymes and to modulate the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Cyano-4-(pyridin-4-yl)piperidinium chloride in lab experiments is its ability to cross cell membranes, allowing for the study of intracellular processes. However, its use is limited by its potential toxicity, and it may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving 4-Cyano-4-(pyridin-4-yl)piperidinium chloride, including the development of new probes for studying ion channels and transporters, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Cyano-4-(pyridin-4-yl)piperidinium chloride and its effects on various cellular processes.

properties

IUPAC Name

4-pyridin-4-ylpiperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h1-2,5-6,14H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJAMQYOZNMMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-(pyridin-4-yl)piperidinium chloride

Synthesis routes and methods

Procedure details

Prepare by the method of example 30.3 using 1-tert-butoxycarbonyl-4-cyano-4-(pyridin-4-yl)-piperidine (3 mmol) and HCl in dioxane (40 mmol, 4N). Concentrate the solvent in vacuo and dry under high vacuum to give the title compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.